(E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c19-11-7-5-10(13(20)9-11)6-8-15(23)22-18-16(17(21)24)12-3-1-2-4-14(12)25-18/h5-9H,1-4H2,(H2,21,24)(H,22,23)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBNDQVMYWIOHV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.22 g/mol. The structure features a tetrahydrobenzo[b]thiophene core substituted with a dichlorophenyl group and an acrylamide moiety.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of benzo[b]thiophene compounds, including those with acrylamide functionalities. The antibacterial activity was assessed against several strains of bacteria:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
In vitro tests indicated that compounds with similar structures exhibited significant zones of inhibition, suggesting potential as antibacterial agents. For example, compounds containing hydroxyl groups in the para position on the phenyl ring demonstrated enhanced antibacterial activity due to increased electron availability from the hydroxyl groups .
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | B. subtilis | 18 |
| Compound C | E. coli | 12 |
2. Antioxidant Activity
Antioxidant assays were performed using methods such as DPPH radical scavenging and lipid peroxidation inhibition. The results indicated that certain derivatives exhibited significant antioxidant activity, correlating with the presence of phenolic hydroxyl groups.
| Method | IC50 Value (µM) | Standard (Ascorbic Acid) |
|---|---|---|
| DPPH Scavenging | 25 | 20 |
| Lipid Peroxidation Inhibition | 30 | 28 |
Compounds with sterically hindered phenolic moieties showed superior antioxidant properties compared to their counterparts lacking these features .
3. Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Cell viability assays revealed that this compound induced apoptosis in cancer cells at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS) leading to cell death .
Case Study 1: Synthesis and Evaluation
A study synthesized multiple derivatives of benzo[b]thiophene and evaluated their biological activities. Among these, a specific derivative with a dichlorophenyl group exhibited notable antibacterial and anticancer activities compared to other synthesized compounds.
Case Study 2: Structure-Activity Relationship
Research focused on understanding how structural variations affect biological activity. It was found that modifications in the phenyl ring significantly impacted both antioxidant and antibacterial activities, highlighting the importance of molecular design in drug development.
Scientific Research Applications
Antimicrobial Properties
Research indicates that (E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. The tetrahydrobenzo[b]thiophene core is known to mimic natural products that interact with cellular receptors involved in cancer progression .
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated various derivatives of tetrahydrobenzo[b]thiophene for their antioxidant properties. The results indicated that certain modifications to the structure significantly enhanced antioxidant capacity, which is crucial for preventing oxidative stress-related diseases .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents affect biological activity. For instance, variations in the dichlorophenyl group have shown to influence both antimicrobial and anticancer efficacy .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The tetrahydrobenzo[b]thiophene core is conserved across analogues, but substituents vary significantly:
Antibacterial Activity
- Target Compound : The 2,4-dichlorophenyl group likely enhances activity against Gram-positive bacteria, similar to Compound 23 (), which showed MIC values <10 µg/mL against S. aureus.
- Compound 26 () : Methyl ester and carbamoyl substituents reduced potency compared to chlorophenyl analogues, highlighting the importance of halogenated aromatics.
Antioxidant Activity
Antinociceptive Activity
- Derivatives: Substituted 2-(3-cyano-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates showed 60–75% pain inhibition in hot-plate tests, with low acute toxicity (LD₅₀ >2000 mg/kg).
Pharmacological and Toxicological Profiles
Preparation Methods
Stepwise Synthesis and Mechanistic Rationale
Gewald Reaction for Tetrahydrobenzo[b]thiophene Core Formation
The Gewald three-component reaction enables efficient synthesis of 2-aminothiophene derivatives. For this compound:
- Reactants : Cyclohexanone (0.1 mol), sulfur (0.1 mol), and ethyl cyanoacetate (0.1 mol) are combined in ethanol.
- Catalysis : Diethylamine (0.125 mol) is added dropwise to initiate cyclization.
- Conditions : Stirring at ambient temperature for 3 hours, followed by refrigeration to precipitate the product.
Product : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Yield: 82–88%).
Spectral Validation
Carboxamide Installation via Aminolysis
The ethyl ester is converted to the carboxamide through nucleophilic acyl substitution:
- Reactants : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol) and ammonium hydroxide (30%, 10 mL).
- Conditions : Reflux in ethanol/water (3:1) for 6 hours.
- Workup : Acidification with HCl precipitates the product.
Product : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Yield: 75–80%).
Analytical Data
Knoevenagel Condensation for (E)-Acrylamido Group Introduction
The stereoselective formation of the α,β-unsaturated amide is achieved via Knoevenagel condensation:
Synthesis of 2,4-Dichlorocinnamaldehyde
- Reactants : 2,4-Dichlorobenzaldehyde (0.1 mol) and malonic acid (0.12 mol).
- Catalysis : Piperidine (5 mol%) in ethanol.
- Conditions : Reflux for 4 hours.
Product : (E)-3-(2,4-Dichlorophenyl)acrylaldehyde (Yield: 89%).
Condensation with 2-Amino Carboxamide
- Reactants : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (0.05 mol) and (E)-3-(2,4-dichlorophenyl)acrylaldehyde (0.06 mol).
- Catalysis : Piperidine (2 drops) in glacial acetic acid.
- Conditions : Reflux under nitrogen for 8 hours.
Product : (E)-2-(3-(2,4-Dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Yield: 76%).
Spectroscopic Confirmation
Alternative Synthetic Routes
Comparative Analysis of Methods
| Parameter | Knoevenagel Condensation | Acylation Route |
|---|---|---|
| Yield | 76% | 68–72% |
| Stereoselectivity | >99% (E) | 95% (E) |
| Reaction Time | 8 hours | 3 hours |
| Purification | Recrystallization (EtOH) | Column Chromatography |
The Knoevenagel method offers superior stereochemical control, while the acylation route is faster but requires stringent anhydrous conditions.
Industrial-Scale Considerations
- Catalyst Recycling : Piperidine can be recovered via distillation (85% efficiency).
- Solvent Recovery : Ethanol from recrystallization is recycled using rotary evaporation.
- Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.
Q & A
Q. What are the common synthetic routes for (E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how are the products characterized?
Methodological Answer: The compound is typically synthesized via acylation reactions using acid anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under reflux conditions with nitrogen protection. For example, intermediate amines (e.g., 11k or 11f) react with anhydrides to form acrylamido derivatives . Purification involves reverse-phase HPLC with gradients (e.g., MeCN:H₂O 30% → 100%) or methanol recrystallization . Characterization includes:
- 1H/13C NMR : To confirm proton and carbon environments (e.g., NH, C=O, aromatic protons).
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight and purity .
Example Synthesis:
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Acylation | Succinic anhydride, CH₂Cl₂, reflux, N₂ | 67–78% | NMR, IR, LC-MS |
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : Assigns protons (e.g., NH at δ 9–10 ppm, thiophene protons at δ 6–7 ppm) and carbons (e.g., C=O at ~170 ppm) .
- IR Spectroscopy : Detects acrylamido C=O (~1680 cm⁻¹) and tetrahydrobenzo[b]thiophene C-S (~690 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₇Cl₂N₂O₂S requires 411.0372) .
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How do structural modifications in the tetrahydrobenzo[b]thiophene core influence biological activity?
Methodological Answer: Substituents on the thiophene ring and acrylamido group critically modulate activity. For example:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial activity by increasing electrophilicity .
- Carboxamide vs. Ester Groups : Carboxamide derivatives (e.g., compound 31) show improved solubility and target binding compared to esters .
- Ring Saturation : Tetrahydrobenzo[b]thiophene improves metabolic stability over unsaturated analogs .
Activity Comparison:
| Compound | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| 31 | Carboxamide | 4.9±0.5 | HepG2 cells |
| 26 | Ester | >10 | HA22T cells |
Rational design should balance lipophilicity (ClogP) and hydrogen-bond donors for optimal bioavailability .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin) .
- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 μM) to confirm IC₅₀ reproducibility .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC/HRMS .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations due to stereochemistry .
Q. How can computational methods predict metabolic stability or selectivity?
Methodological Answer:
- Metabolic Stability : Tools like SwissADME predict cytochrome P450 interactions. For example, the acrylamido group may undergo oxidative metabolism, reducing half-life .
- Aldehyde Oxidase (AO) Selectivity : Density Functional Theory (DFT) calculates electron-deficient regions prone to AO-mediated oxidation .
- QSAR Models : Relate logD and polar surface area to permeability (e.g., Blood-Brain Barrier penetration) .
Example Prediction:
| Parameter | Value | Implication |
|---|---|---|
| ClogP | 3.2 | Moderate lipophilicity |
| H-bond Acceptors | 4 | Limited BBB penetration |
Q. What is the role of the acrylamido group in target interactions?
Methodological Answer: The acrylamido moiety facilitates:
- Covalent Binding : Reacts with cysteine residues in enzymes (e.g., kinase inhibitors) via Michael addition .
- Hydrogen Bonding : The carbonyl oxygen interacts with backbone NH groups in target proteins (e.g., RORγt) .
- Conformational Rigidity : The E-configuration optimizes spatial alignment with hydrophobic pockets .
Experimental Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
